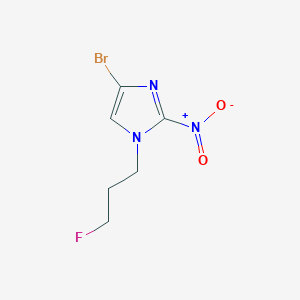

4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole

Description

Significance of Nitroimidazole Derivatives in Chemical and Biomedical Sciences

Nitroimidazole derivatives are a cornerstone of medicinal chemistry, with a history stretching back to the discovery of the natural antibiotic azomycin (B20884) (2-nitroimidazole) in 1953. nih.gov This discovery spurred the synthesis of numerous analogues, leading to the development of life-saving drugs. nih.gov The biological activity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group. nih.gov Under low-oxygen (hypoxic) conditions, the nitro group can be reduced to form reactive intermediates that can covalently bind to cellular macromolecules. nih.gov

This unique oxygen-dependent metabolism has led to their extensive use in several key areas:

Antimicrobial Agents: Compounds like metronidazole (B1676534) are mainstays in treating infections caused by anaerobic bacteria and protozoa. cmaj.canih.gov

Radiosensitizers in Cancer Therapy: Hypoxic cells within solid tumors are notoriously resistant to radiotherapy. Nitroimidazoles can act as radiosensitizers by "mimicking" oxygen, oxidizing the DNA radicals induced by radiation under hypoxic conditions, thereby enhancing the efficacy of the treatment. nih.gov

Hypoxia Imaging Agents: The selective trapping of nitroimidazole derivatives in hypoxic tissues allows for their use as markers for non-invasive imaging of hypoxic regions in tumors and other tissues, such as in the brain following a stroke. nih.govnih.gov This is particularly valuable in oncology, as tumor hypoxia is often associated with poor prognosis and treatment resistance. nih.gov

The 2-nitroimidazole (B3424786) scaffold, in particular, has been a major focus for the development of probes for Positron Emission Tomography (PET), a highly sensitive molecular imaging technique. nih.gov

Historical Development and Evolution of Fluorinated and Brominated Imidazole (B134444) Scaffolds

The strategic incorporation of halogen atoms into pharmaceutical compounds is a well-established method for modulating their physicochemical and biological properties. Fluorine and bromine have been particularly instrumental in the evolution of imidazole-based drugs.

Fluorinated Imidazoles: The introduction of fluorine into drug molecules became a common strategy in the mid-20th century. acs.org Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov In many cases, fluorination enhances the bioavailability and potency of a drug. nih.gov The development of fluorinated pharmaceuticals has grown exponentially, with fluorinated compounds now representing a significant portion of all marketed drugs. nih.gov In the context of nitroimidazoles for PET imaging, the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) has been pivotal. The development of [¹⁸F]Fluoromisonidazole (FMISO) in 1984 was a landmark achievement, providing a non-invasive method to visualize tumor hypoxia. nih.gov

Brominated Imidazoles: Bromination of the imidazole ring is a common synthetic transformation used to create intermediates for further chemical modification. rsc.orgyoutube.com The bromine atom can serve as a leaving group in cross-coupling reactions or can be retained in the final molecule to influence its properties. www.gov.uk Direct bromination of 2-nitroimidazole has been shown to yield 4,5-dibromo-2-nitroimidazole, while bromination of N-protected 2-nitroimidazoles can be more selective. rsc.org The presence of a bromine atom can increase the lipophilicity of a molecule and, importantly, its electron affinity. This latter property is particularly relevant for nitroimidazole-based hypoxia markers. nih.gov

Rationale for Investigating the Specific Chemical Entity: 4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole

The design and synthesis of this compound, also known as 4-BrFPN, represent a targeted effort to refine and improve upon existing nitroimidazole-based hypoxia imaging agents. nih.gov The rationale is built on a multi-faceted approach to molecular engineering:

Enhancing Electron Affinity: The primary hypothesis behind its design was that introducing an electron-withdrawing bromine atom at the 4-position of the nitroimidazole ring would lower the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov A lower LUMO energy should, in theory, facilitate the initial one-electron reduction of the nitro group, which is the critical first step for trapping the molecule in hypoxic cells. This was expected to lead to greater accumulation in target tissues and a stronger imaging signal. nih.gov

Optimizing Lipophilicity: The 3-fluoropropyl group at the N-1 position is designed to confer a degree of lipophilicity that allows the compound to readily cross cell membranes and the blood-brain barrier. nih.gov This is crucial for its potential application in imaging brain hypoxia. nih.gov

Enabling Radiolabeling: The fluoropropyl side chain provides a convenient site for introducing the fluorine-18 (¹⁸F) radioisotope, which is essential for its use as a PET tracer. The synthesis typically involves the preparation of a tosylate precursor, which can then undergo a nucleophilic substitution reaction with [¹⁸F]fluoride. nih.gov

In essence, this compound was conceived as a next-generation hypoxia marker, aiming for improved metabolic trapping and biodistribution properties compared to its non-brominated analogue, FPN, and the "gold standard," FMISO. nih.gov

Interdisciplinary Research Landscape and Key Academic Domains Pertaining to this compound

The study of this compound is not confined to a single scientific discipline. Its development and evaluation are inherently interdisciplinary, drawing expertise from several key academic domains:

Medicinal and Synthetic Organic Chemistry: This field is responsible for the rational design and synthesis of the molecule and its precursors. This includes developing efficient synthetic routes for intermediates like 4-bromo-2-nitro-1H-imidazole and methodologies for the final alkylation and fluorination steps. rsc.orggoogle.comacs.org

Nuclear Medicine and Radiopharmaceutical Chemistry: This domain focuses on the radiosynthesis of the ¹⁸F-labeled version of the compound ([¹⁸F]4-BrFPN), including the optimization of labeling yields and purification processes for clinical use. nih.gov It also encompasses the development and application of PET imaging protocols. nih.govnih.gov

Oncology and Radiation Biology: Research in this area investigates the role of tumor hypoxia in cancer progression and treatment resistance. nih.gov Preclinical studies in cancer models are conducted to evaluate the efficacy of the compound as a hypoxia imaging agent and to correlate imaging findings with actual tumor oxygenation levels. nih.gov

Neurology and Stroke Research: Given the compound's ability to cross the blood-brain barrier, it has been investigated as a potential tool to image hypoxic tissue in the brain following ischemic events like stroke. nih.gov

Computational Chemistry: Molecular modeling and density functional theory (DFT) calculations are used to predict properties like the LUMO energy, which was a key part of the initial design rationale for the compound. nih.govmdpi.com These theoretical studies help to understand the electronic structure and predict the spectroscopic properties of such molecules. mdpi.com

Research Findings on this compound

Research into this compound has primarily focused on its radiolabeled analogue, [¹⁸F]4-BrFPN, as a potential PET imaging agent for hypoxia.

Synthesis and Radiosynthesis

The non-radiolabeled compound, 4-BrFPN, is typically prepared through a multi-step synthesis. A key intermediate is 4-bromo-2-nitro-1H-imidazole. This can be synthesized from 2-nitroimidazole via N-protection, followed by bromination with N-bromosuccinimide (NBS), and subsequent deprotection. google.com Another approach involves the dibromination of 4-nitroimidazole (B12731) followed by a selective debromination. acs.org

Once the 4-bromo-2-nitro-1H-imidazole core is obtained, it can be N-alkylated with a suitable 3-carbon synthon bearing a leaving group (like a tosylate) and a fluorine atom. An alternative route involves alkylation with a precursor like 1,3-ditosyloxypropane, followed by fluorination. nih.gov

The radiosynthesis of [¹⁸F]4-BrFPN is achieved by a nucleophilic [¹⁸F]fluoride ion displacement reaction on a tosylate precursor. This reaction is typically carried out at an elevated temperature in an organic solvent like acetonitrile (B52724), yielding the final radiotracer with good radiochemical purity and yield. nih.gov

| Parameter | Value | Reference |

| Radiochemical Yield | ~33% (not decay corrected) | nih.gov |

| Radiochemical Purity | >96% | nih.gov |

| Total Synthesis Time | 40 minutes (including purification) | nih.gov |

In Vitro and In Vivo Evaluation

Radiosensitization: In an in vitro study, 4-BrFPN demonstrated a sensitizer (B1316253) enhancement ratio (SER) of 1.65 at a 1 mM concentration. This value is comparable to that of FMISO (1.81) and FPN (1.60), indicating its potential as a radiosensitizer. nih.gov

Biodistribution in Animal Models: Studies in normal rats showed that [¹⁸F]4-BrFPN is rapidly transported to tissues, with the highest uptake observed in the liver and kidneys. nih.gov Importantly, the initial uptake into the rat brain was significantly higher than that of [¹⁸F]FMISO, followed by a rapid washout from normal brain tissue. This characteristic makes it a promising candidate for imaging brain hypoxia, as the signal from healthy tissue would quickly diminish. nih.gov

| Compound | Tumor-to-Blood Ratio (60 min) | Tumor-to-Muscle Ratio (60 min) | Reference |

| [¹⁸F]4-BrFPN | 1.19 | 2.05 | nih.gov |

| [¹⁸F]FPN | 0.79 | 1.38 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(3-fluoropropyl)-2-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrFN3O2/c7-5-4-10(3-1-2-8)6(9-5)11(12)13/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOFBGLTRGGQFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N1CCCF)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Bromo 1 3 Fluoropropyl 2 Nitro 1h Imidazole

Retrosynthetic Analysis of 4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole

A logical retrosynthetic analysis of the target molecule, this compound, suggests a strategic disconnection at the nitrogen-carbon bond of the imidazole (B134444) ring. This leads to two key precursors: the 4-bromo-2-nitro-1H-imidazole core and a suitable 3-fluoropropyl electrophile. The synthesis of the imidazole core itself can be further broken down into the sequential introduction of the nitro and bromo substituents onto the imidazole scaffold. This approach allows for a modular synthesis where each component can be prepared and optimized separately before the final coupling reaction.

The forward synthesis, therefore, commences with the formation of the 4-bromo-2-nitro-1H-imidazole intermediate. This is followed by an N-alkylation step, where the 3-fluoropropyl group is introduced at the N-1 position of the imidazole ring. This final step completes the synthesis of the target compound.

Synthesis of Halogenated and Nitrated Imidazole Core Precursors

The cornerstone of the synthesis is the preparation of the 4-bromo-2-nitro-1H-imidazole precursor. This requires the carefully orchestrated introduction of both a nitro group and a bromine atom onto the imidazole ring with the correct regiochemistry.

Direct bromination of 2-nitroimidazole (B3424786) often leads to the formation of the undesired 4,5-dibromo-2-nitroimidazole derivative, even when using a single equivalent of the brominating agent. rsc.orggoogle.com Selective debromination of this di-bromo compound has proven to be challenging, often resulting in a mixture of products and low purity. google.com

To circumvent this issue, a common strategy involves the protection of one of the nitrogen atoms of the imidazole ring to sterically hinder one of the adjacent carbon atoms, thereby directing bromination to the desired position. A three-step method starting from 2-nitroimidazole has been developed. google.com This involves:

Protection of the N-1 position of 2-nitroimidazole with a bulky protecting group such as 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Selective bromination at the 4-position of the protected imidazole using a brominating agent like N-bromosuccinimide (NBS).

Deprotection of the SEM group to yield the desired 4-bromo-2-nitro-1H-imidazole. google.com

Another approach involves the dibromination of 4-nitroimidazole (B12731) to yield 2,5-dibromo-4-nitroimidazole, followed by a selective debromination at the 5-position. www.gov.uk This can be achieved using a reductive deiodination strategy with potassium iodide and sodium sulfite (B76179) in acetic acid.

| Starting Material | Brominating Agent | Key Strategy | Product | Yield | Reference |

| 2-Nitroimidazole | N-Bromosuccinimide | N-protection (SEM-Cl) followed by bromination and deprotection | 4-Bromo-2-nitro-1H-imidazole | ~67.5% | google.com |

| 4-Nitroimidazole | Bromine | Dibromination followed by selective debromination | 2-Bromo-4-nitroimidazole | 64% (debromination step) |

The introduction of a nitro group at the 2-position of the imidazole ring can be challenging. patsnap.com Direct nitration of imidazole typically yields 4-nitro or 5-nitroimidazole derivatives. google.com Achieving nitration at the C-2 position often requires specific strategies. One method involves the lithiation of an N-protected imidazole, such as 4-bromo-1-tritylimidazole, followed by quenching with a nitrating agent like propyl nitrate (B79036). rsc.org

More recent methods have focused on the selective nitration of N-substituted imidazoles. patsnap.com For instance, 1-formyl-imidazole can be nitrated at the 2-position using a mixture of potassium nitrate and trifluoroacetic anhydride, generating the active nitrating species in situ. patsnap.com This method can yield the N-substituted-2-nitro-1H-imidazole in the range of 60% to 75%. patsnap.com

| Starting Material | Nitrating Agent | Key Strategy | Product | Yield | Reference |

| 1-Formyl-imidazole | Potassium nitrate / Trifluoroacetic anhydride | In situ generation of nitrating species | 1-Formyl-2-nitro-1H-imidazole | ~62% | patsnap.com |

| 4-Bromo-1-tritylimidazole | Propyl nitrate | Lithiation followed by nitration | 4-Bromo-1-trityl-2-nitroimidazole | Not specified | rsc.org |

N-Alkylation Strategies for the Imidazole Ring with Fluoropropyl Moieties

The final step in the synthesis of this compound is the N-alkylation of the 4-bromo-2-nitro-1H-imidazole precursor with a 3-fluoropropyl group.

A well-established method for this N-alkylation is the nucleophilic substitution reaction between the deprotonated 4-bromo-2-nitro-1H-imidazole and an appropriate 3-fluoropropyl electrophile. 3-Fluoropropyl tosylate is a commonly used precursor for this purpose. The reaction of 4-bromo-2-nitro-1H-imidazole with 3-fluoropropyl tosylate in the presence of a base affords the desired product. nih.gov The preparation of the radio-labeled analogue, 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole, has been achieved through a [18F]fluoride ion displacement reaction on a tosylate precursor, resulting in a reasonable radiochemical yield of 33%. nih.gov

The efficiency of the N-alkylation of nitroimidazoles is sensitive to the reaction conditions, including the choice of base, solvent, and temperature. derpharmachemica.com Studies on the alkylation of 4-nitroimidazole have shown that using potassium carbonate (K2CO3) as the base in acetonitrile (B52724) as the solvent provides better yields compared to other base/solvent combinations like KOH/DMSO or KOH/DMF. derpharmachemica.com

Elevating the reaction temperature has also been shown to significantly improve the yields of N-alkylation reactions. derpharmachemica.comderpharmachemica.com For instance, heating the reaction mixture to 60°C has been demonstrated to markedly increase the yield of N-alkylated imidazole derivatives, with reaction times typically ranging from one to three hours. derpharmachemica.comderpharmachemica.com These optimized conditions can lead to yields in the range of 66-85%. derpharmachemica.com

| Base | Solvent | Temperature | Yield | Reference |

| K2CO3 | Acetonitrile | Room Temperature | Low | derpharmachemica.com |

| K2CO3 | Acetonitrile | 60°C | 66-85% | derpharmachemica.comderpharmachemica.com |

| KOH | DMSO/DMF | Room Temperature | Low | derpharmachemica.com |

Radiosynthesis Approaches for [18F]-4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole and Analogues

The primary method for synthesizing [18F]-4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole, a significant radiotracer for positron emission tomography (PET), involves the nucleophilic substitution of a suitable precursor with the [18F]fluoride ion. nih.govnih.gov This approach is common for the preparation of many 18F-labeled PET tracers due to the advantageous properties of fluorine-18 (B77423), such as its convenient half-life of 109.7 minutes and low positron energy. koreascience.kr

The radiosynthesis of [18F]-4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole is effectively achieved through a fluoride (B91410) ion displacement reaction. nih.govnih.gov This strategy employs a precursor molecule containing a good leaving group, which is substituted by the [18F]fluoride ion. For this specific compound, a tosylate precursor is utilized. nih.govnih.gov The synthesis of this precursor involves coupling di-tosyl propylate with 2-nitroimidazole, followed by direct bromination with an excess of bromine in dioxane to produce the 4-bromo tosylate. nih.gov

The radiolabeling reaction itself is carried out under specific conditions to achieve a satisfactory radiochemical yield. The optimal conditions reported involve a 15-minute reaction time at 80°C in acetonitrile. nih.gov This process has been shown to produce [18F]-4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole with a radiochemical yield of approximately 33% (not corrected for decay) and a radiochemical purity greater than 96%. nih.govnih.gov The total time for the synthesis, including purification, is about 40 minutes. nih.gov

| Parameter | Details | Reference |

|---|---|---|

| Precursor | 4-Bromo-1-(3-tosyloxypropyl)-2-nitro-1H-imidazole | nih.govnih.gov |

| Reaction Type | [18F]Fluoride Ion Displacement (Nucleophilic Substitution) | nih.govnih.gov |

| Solvent | Acetonitrile | nih.gov |

| Temperature | 80°C | nih.gov |

| Reaction Time | 15 minutes | nih.gov |

| Radiochemical Yield (non-decay corrected) | ~33% | nih.govnih.gov |

| Radiochemical Purity | >96% | nih.gov |

| Total Synthesis Time (including purification) | ~40 minutes | nih.gov |

The automation of radiosynthesis is crucial for ensuring reproducibility, minimizing radiation exposure to personnel, and complying with current Good Manufacturing Practices (cGMP). nih.govresearchgate.net While specific automated synthesis protocols for [18F]-4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole are not extensively detailed in the available literature, the process can be adapted to commercial automated synthesis modules, such as the Scintomics GRP® module or GE TRACERlab™ systems, which are commonly used for other [18F]-labeled nitroimidazole tracers like [18F]FMISO. nih.govresearchgate.net

A cGMP-compliant automated synthesis would typically involve the following steps, managed by the synthesis module's software:

[18F]Fluoride Trapping and Elution : The cyclotron-produced [18F]fluoride is trapped on an anion exchange cartridge and then eluted into the reactor vessel.

Azeotropic Drying : The aqueous [18F]fluoride is dried, often with the aid of a phase-transfer catalyst like Kryptofix 2.2.2. (K222) and acetonitrile.

Radiolabeling Reaction : The precursor, dissolved in an appropriate solvent, is added to the dried [18F]fluoride, and the reaction is heated for a specified time.

Purification : The crude reaction mixture is purified, typically using solid-phase extraction (SPE) cartridges or semi-preparative high-performance liquid chromatography (HPLC) to remove unreacted [18F]fluoride and chemical impurities. nih.gov

Formulation : The purified radiotracer is formulated in a physiologically compatible solution, such as sterile saline, for administration.

Adherence to cGMP guidelines is mandatory for radiopharmaceuticals intended for clinical use. This involves rigorous quality control testing of the final product to ensure its identity, purity, strength, and sterility.

| Quality Control Test | Acceptance Criteria | Reference |

|---|---|---|

| Appearance | Clear, colorless, and free of particulate matter | researchgate.net |

| pH | Within a physiologically acceptable range (typically 4.5-7.5) | researchgate.net |

| Radiochemical Purity | ≥95% | researchgate.net |

| Radionuclidic Identity and Purity | Identity confirmed (e.g., by half-life measurement); specific radionuclidic impurities below set limits | researchgate.net |

| Residual Solvents | Levels of solvents (e.g., acetonitrile, ethanol) below USP limits | triumf.ca |

| Bacterial Endotoxins | Below specified limits to ensure apyrogenicity | researchgate.net |

| Sterility | Sterile (no microbial growth) | researchgate.net |

Implementation of Green Chemistry Principles in the Synthesis of Imidazole-Based Compounds

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org While specific green chemistry applications for the synthesis of this compound are not well-documented, general principles can be applied to make the synthesis of imidazole-based compounds more environmentally benign.

Key areas for implementing green chemistry include:

Solvent Selection : The use of hazardous solvents like dimethylformamide (DMF) and acetonitrile is common in nitroimidazole synthesis. nih.govkoreascience.kr Green chemistry encourages the replacement of these with safer alternatives. For [18F] radiolabeling, research has demonstrated the feasibility of using ethanol (B145695) and water as the only solvents throughout the entire process, from drying to purification and formulation. rsc.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled. In the synthesis of imidazole derivatives, catalytic procedures can enhance efficiency and selectivity.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that minimize the formation of byproducts.

Energy Efficiency : Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption.

| Green Chemistry Principle | Application in Imidazole Synthesis | Reference |

|---|---|---|

| Prevention | Designing synthetic routes to minimize waste generation. | rsc.org |

| Atom Economy | Utilizing reactions like multicomponent reactions that incorporate a high percentage of starting materials into the final product. | |

| Safer Solvents and Auxiliaries | Replacing traditional solvents like acetonitrile and DMF with greener alternatives such as ethanol or water. rsc.org | rsc.org |

| Design for Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure. | |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the imidazole core or its side chains. | |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. | |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts to improve efficiency and reduce waste. |

Synthetic Scale-Up Considerations and Process Intensification for this compound

The scale-up of the synthesis of this compound, particularly the non-radiolabeled precursor, presents several challenges that can be addressed through process intensification. For related compounds like 2-bromo-4-nitro-1H-imidazole, kilogram-scale synthesis has been successfully developed, highlighting the feasibility of producing these key building blocks in large quantities. www.gov.ukresearchgate.net

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. cetjournal.it In the context of both the precursor synthesis and the final radiolabeling step, several strategies can be considered:

Continuous Flow Chemistry : Shifting from traditional batch processing to continuous flow reactors can improve heat and mass transfer, enhance safety (especially for highly exothermic reactions like nitration), reduce reaction times, and allow for better control over reaction parameters. cetjournal.it This can lead to higher yields and purity.

Reaction Optimization : Careful optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is critical for a successful scale-up. For the synthesis of bromo-nitroimidazole intermediates, facile and safe reaction conditions have been developed that are amenable to large-scale production. www.gov.ukresearchgate.net

Purification Strategies : On a larger scale, purification methods like crystallization are often preferred over chromatography to reduce solvent consumption and cost.

For the radiolabeling process, while the scale is much smaller (microgram to milligram), process intensification is still relevant. The use of microfluidic devices for radiolabeling can reduce reaction volumes, shorten synthesis times, and improve radiochemical yields.

| Consideration | Challenge | Process Intensification Strategy | Reference |

|---|---|---|---|

| Heat Transfer | Exothermic reactions (e.g., nitration, bromination) can be difficult to control in large batch reactors. | Utilize continuous flow reactors with high surface-area-to-volume ratios for efficient heat dissipation. | cetjournal.it |

| Mass Transfer | Inefficient mixing in large batches can lead to side reactions and lower yields. | Employ microreactors or other intensified mixing technologies to ensure rapid and homogeneous mixing. | |

| Safety | Handling large quantities of hazardous reagents (e.g., bromine, nitric acid) increases risk. | Continuous flow processes minimize the inventory of hazardous materials at any given time. | cetjournal.it |

| Reproducibility | Maintaining consistent quality across large batches can be challenging. | Automated continuous processes offer better control and reproducibility compared to manual batch processes. | cetjournal.it |

| Downstream Processing | Purification of large quantities of product can be resource-intensive. | Develop optimized crystallization methods; integrate reaction and separation steps. | www.gov.ukresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo 1 3 Fluoropropyl 2 Nitro 1h Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Positional Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a substituted imidazole (B134444) like 4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole, NMR provides critical information regarding the connectivity of atoms, the chemical environment of nuclei, and the positional assignment of substituents on the imidazole ring.

Applications of ¹H-NMR and ¹⁹F-NMR in Fluorinated Nitroimidazoles

¹H-NMR and ¹⁹F-NMR are primary techniques for characterizing fluorinated nitroimidazoles.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the single proton on the imidazole ring and the five protons of the 3-fluoropropyl side chain. The imidazole proton (H-5) is expected to appear as a singlet in the aromatic region (typically δ 7.0-8.5 ppm), its chemical shift influenced by the electron-withdrawing nitro group and the bromine atom. The protons of the fluoropropyl chain will show more complex splitting patterns due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling. The methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂) would likely resonate around δ 4.5-5.0 ppm, appearing as a triplet coupled to the adjacent methylene group. The central methylene group (-CH₂-) would be a multiplet due to coupling with both adjacent methylene groups and the fluorine atom. The terminal methylene group (-CH₂F) would show a characteristic doublet of triplets, being split by the fluorine atom and the adjacent protons.

¹⁹F-NMR Spectroscopy: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F-NMR is a highly effective technique for analyzing fluorinated compounds. aacrjournals.orgbiophysics.org It provides a clean spectral window with virtually no endogenous background signals. aacrjournals.org For the target molecule, the ¹⁹F-NMR spectrum would display a single primary signal, likely a triplet, due to coupling with the two protons on the adjacent carbon. The chemical shift of this signal is sensitive to the local electronic environment, providing confirmation of the fluorine's position within the propyl chain. aacrjournals.orgdntb.gov.ua Two-dimensional correlation techniques, such as ¹H-¹⁹F HETCOR, can be employed to definitively link the fluorine signal to the specific protons in the propyl chain. nih.gov

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-5 (imidazole) | 7.5 - 8.5 | s (singlet) | N/A |

| ¹H | N-CH₂- | 4.5 - 5.0 | t (triplet) | ~7 (³JHH) |

| ¹H | -CH₂-CH₂F | 2.2 - 2.8 | dt (doublet of triplets) | ~7 (³JHH), ~25 (³JHF) |

| ¹H | -CH₂F | 4.6 - 5.2 | dt (doublet of triplets) | ~47 (²JHF), ~7 (³JHH) |

| ¹⁹F | -CH₂F | -220 to -230 | t (triplet) | ~47 (²JHF) |

Advanced NMR Techniques for Investigating Stereochemical and Conformational Aspects of Derivatives

For more complex derivatives or to confirm subtle structural details, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining through-space proximity of nuclei. For derivatives of the title compound, NOESY experiments could reveal the preferred conformation of the fluoropropyl side chain relative to the imidazole ring. bohrium.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, confirming C-H connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. ipb.pt For this compound, HMBC would show correlations from the N-CH₂ protons to the C-2 and C-5 carbons of the imidazole ring, unequivocally confirming the N-1 substitution pattern. bohrium.com Similarly, correlations between the imidazole proton (H-5) and the ring carbons (C-4 and C-5) would verify its assignment. ¹H-¹⁵N HMBC can also be a powerful tool for assigning the correct position of side chains on nitrogen-containing heterocycles like imidazoles. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Detailed Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. pnnl.gov For this compound (C₆H₆BrFN₄O₂), the expected exact mass can be calculated and compared to the experimental value with sub-ppm accuracy, confirming the molecular formula. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a clear diagnostic feature in the mass spectrum.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would be used to investigate its fragmentation pathways. nih.gov The fragmentation of nitroimidazoles is well-studied and typically involves characteristic losses. utupub.firesearchgate.netresearchgate.net Key fragmentation pathways for this compound would likely include:

Loss of the nitro group: A primary fragmentation would be the loss of NO₂ (46 Da), a common pathway for nitroaromatic compounds. researchgate.net

Cleavage of the fluoropropyl side chain: Fragmentation can occur at various points along the side chain, leading to ions corresponding to the loss of C₃H₆F or smaller fragments.

Ring cleavage: The imidazole ring itself can fragment, although this often requires higher energy. utupub.fi Rupture of the C-N bonds within the ring can lead to smaller charged fragments. utupub.fi

| Fragment Ion Formula | Neutral Loss | Description of Loss |

|---|---|---|

| [C₆H₇BrFN₃O]⁺ | NO | Loss of nitric oxide |

| [C₆H₇BrFN₂]⁺ | NO₂ | Loss of nitro group |

| [C₃H₂BrFN₄O₂]⁺ | C₃H₄ | Side chain fragmentation |

| [C₃H₂BrN₂O₂]⁺ | C₃H₅F | Loss of fluoropropene from side chain |

| [C₃H₂BrN₂]⁺ | C₃H₅FNO₂ | Loss of side chain and nitro group |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. youtube.com These methods are excellent for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would be dominated by vibrations associated with its key functional groups:

Nitro Group (NO₂): The nitro group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum. spectroscopyonline.com The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comblogspot.com These are often the most intense bands in the spectrum.

Aromatic Imidazole Ring: The C=C and C=N stretching vibrations of the imidazole ring are expected in the 1600-1450 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Alkyl Chain (C-H): The sp³ C-H stretching vibrations of the propyl chain will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear at lower wavenumbers.

Carbon-Halogen Bonds: The C-Br stretching vibration is typically found in the 600-500 cm⁻¹ region of the IR spectrum. The C-F stretch is a strong band, usually located in the 1100-1000 cm⁻¹ range.

While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures scattered light resulting from changes in polarizability. youtube.com Therefore, symmetric vibrations and non-polar bonds often give stronger signals in Raman spectra, making the two techniques complementary. For instance, the symmetric NO₂ stretch and C-Br stretch might be more prominent in the Raman spectrum.

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination and Conformational Insights

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bohrium.com If a suitable single crystal of this compound can be grown, XRD analysis will provide a wealth of information, including:

Unambiguous Connectivity and Constitution: XRD confirms the atomic connectivity, verifying the substitution pattern on the imidazole ring. nih.govresearchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths and angles can be obtained, offering insight into the electronic effects of the substituents.

Molecular Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, such as the torsion angles defining the orientation of the fluoropropyl chain relative to the imidazole ring. bath.ac.uk

Intermolecular Interactions: XRD elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonding, halogen bonding (involving the bromine atom), and van der Waals forces that dictate the solid-state architecture.

For example, studies on similar substituted diphenyl compounds have shown that substituents can induce a twist between the aromatic rings. bath.ac.uk Similarly, XRD would reveal the planarity of the imidazole ring and any steric-induced twisting of the nitro group.

Core-Level Spectroscopy (X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS)) for Electronic Structure Characterization

Core-level spectroscopy techniques provide direct probes of the electronic structure of a molecule by exciting core electrons.

X-ray Photoelectron Spectroscopy (XPS): XPS measures the binding energies of core-level electrons, which are sensitive to the chemical environment of an atom. For the title compound, distinct peaks would be observed for the core levels of each element: C 1s, N 1s, O 1s, Br 3d, and F 1s. The high-resolution N 1s spectrum would be particularly informative, showing separate signals for the two imidazole nitrogens and the nitrogen of the nitro group, reflecting their different chemical states. nih.gov Similarly, the C 1s spectrum could potentially resolve the different carbon atoms in the imidazole ring and the propyl chain. These binding energy shifts provide valuable information on the charge distribution within the molecule. researchgate.netnih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS): NEXAFS, also known as X-ray Absorption Spectroscopy (XAS), involves the excitation of a core electron to an unoccupied molecular orbital. The resulting spectrum reveals the structure of the unoccupied orbitals (e.g., LUMO, LUMO+1). nih.gov For a nitroaromatic system, NEXAFS spectra at the C, N, and O K-edges would show sharp resonances corresponding to transitions into π* orbitals associated with the imidazole ring and the nitro group. The energies and intensities of these transitions provide detailed insight into the nature of the unoccupied molecular orbitals, which is critical for understanding the molecule's electron affinity and reactivity. nih.govresearchgate.net

Advanced Analytical Methodologies for Purity Assessment and Quantification in Research Samples

The rigorous evaluation of purity and the precise quantification of this compound are paramount in research settings to ensure the reliability and reproducibility of experimental data. A suite of advanced analytical methodologies is employed for this purpose, with high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) being the principal techniques. Gas chromatography (GC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy also serve as valuable orthogonal methods.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of this compound and for quantifying the parent compound relative to any impurities. The presence of the nitroimidazole chromophore allows for sensitive detection using a UV detector.

A typical HPLC method for this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous component (often with a pH-modifying buffer like phosphoric acid or formic acid for improved peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is often preferred to effectively separate the target compound from both more polar and less polar impurities that may be present from the synthesis, such as starting materials or by-products.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 310 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound would be expected to elute with a retention time that is well-resolved from potential impurities. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards of the compound.

Method Validation Findings for a Representative HPLC Assay:

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 1.5% |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantification

For highly sensitive and selective quantification, particularly in complex matrices, UPLC-MS/MS is the method of choice. nih.gov This technique couples the superior separation power of UPLC with the definitive identification and quantification capabilities of tandem mass spectrometry. nih.gov UPLC systems use columns with smaller particle sizes (<2 µm), allowing for faster analysis times and improved resolution compared to traditional HPLC.

In a typical UPLC-MS/MS workflow, the analyte is first separated on a reversed-phase column and then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used for nitroimidazole compounds, as it efficiently generates protonated molecular ions [M+H]⁺. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where the precursor ion (the [M+H]⁺ of the target compound) is selected and fragmented, and specific product ions are monitored. This process provides a high degree of specificity, minimizing interference from other components in the sample.

Typical UPLC-MS/MS Parameters:

| Parameter | Condition |

| Column | C18 BEH, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition | Precursor Ion (Q1) → Product Ion (Q3) |

| Dwell Time | 100 ms |

The selection of precursor and product ions is specific to the mass of this compound, ensuring a highly selective assay. The validation of such methods often demonstrates exceptional sensitivity, with detection limits in the sub-nanogram per milliliter range. researchgate.net

Orthogonal and Complementary Techniques

To provide a comprehensive purity profile, orthogonal methods that rely on different separation or detection principles are often employed.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for nitroimidazoles due to their polarity and potential thermal instability, GC-MS can be used, sometimes requiring derivatization to increase volatility. nih.gov It is particularly useful for identifying volatile or semi-volatile impurities that may not be amenable to LC analysis.

Quantitative NMR (qNMR): ¹H-NMR spectroscopy can be used for absolute quantification without the need for an identical reference standard of the analyte. nih.gov By integrating the signal of a specific proton on the target molecule against the signal of a certified internal standard of known concentration, a direct and highly accurate measurement of the compound's concentration can be obtained. uaeu.ac.ae This method is valuable for the certification of reference materials and for providing an independent verification of quantification obtained by chromatographic methods.

The combination of these advanced analytical methodologies ensures a thorough characterization of this compound in research samples, providing confidence in its identity, purity, and concentration.

Theoretical and Computational Chemistry Investigations of 4 Bromo 1 3 Fluoropropyl 2 Nitro 1h Imidazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations offer a microscopic view of the distribution of electrons within a molecule and the energies associated with its structure. These calculations are fundamental to predicting a molecule's physical and chemical properties. For 4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole, such studies are key to understanding the electronic effects of the bromo and nitro substituents on the imidazole (B134444) ring.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies provide valuable information about the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for predicting a molecule's reactivity.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and chemical reactivity. A smaller energy gap suggests that a molecule is more polarizable and more chemically reactive.

For this compound, DFT calculations reveal how the introduction of the electron-withdrawing bromine atom at the 4-position and the nitro group at the 2-position influences the electronic landscape of the imidazole ring. These substituents are expected to lower the energy of the LUMO, making the molecule a better electron acceptor. This enhanced electron-accepting capability is central to its biological mechanism of action in hypoxic cells. nih.gov

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for understanding its behavior in chemical reactions.

| Reactivity Descriptor | Formula | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

This table presents theoretical reactivity descriptors commonly calculated using DFT. The specific values for this compound would be determined through dedicated computational studies.

Homolytic bond dissociation energy (BDE) is the energy required to break a specific covalent bond, with each atom retaining one of the bonding electrons to form two radicals. libretexts.org BDE is a direct measure of bond strength and is crucial for assessing the thermal stability of a molecule and predicting its behavior in radical reactions. libretexts.orgresearchgate.net

The BDE for a bond between atoms A and B is calculated as the difference between the sum of the enthalpies of formation of the resulting radicals (A• and B•) and the enthalpy of formation of the parent molecule (A-B). libretexts.org Computational methods, particularly DFT, are frequently used to calculate these values. researchgate.netresearchgate.net

For this compound, the most significant bonds influencing its stability and potential reaction pathways are the C-NO₂ and C-Br bonds on the imidazole ring. The C-NO₂ bond is particularly important, as its cleavage is often the initial step in the metabolic activation of nitroaromatic compounds. A lower BDE for the C-NO₂ bond can indicate a greater propensity for the molecule to undergo bioreduction under hypoxic conditions. The relative strengths of the C-Br and C-NO₂ bonds would dictate which group is more susceptible to homolytic cleavage, providing insight into potential decomposition pathways.

| Bond of Interest | Relevance to Stability and Reactivity |

| C₂ – NO₂ | Cleavage is critical for the bioreductive activation mechanism. |

| C₄ – Br | Influences overall molecular stability and electron affinity. |

| N₁ – C₃H₆F | Stability of the fluoropropyl side chain. |

| C – F | Typically a very strong bond, contributing to the stability of the side chain. |

| C – H | General stability of the alkyl chain. |

This table identifies key bonds within the molecule for which BDE analysis would provide critical insights into molecular stability.

The energy of the LUMO is directly related to a molecule's electron affinity; a lower LUMO energy corresponds to a higher electron affinity. nih.gov This relationship is fundamental to the design of this compound as a hypoxia imaging agent. The compound was specifically designed with the goal of lowering the LUMO energy compared to its non-brominated analogs. nih.govnih.gov

The introduction of a bromine atom at the 4-position of the nitro-bearing imidazole ring significantly lowers the LUMO energy. nih.gov This modification enhances the molecule's ability to accept an electron, which is the first and rate-limiting step in the bioreductive pathway of nitroimidazoles.

Under hypoxic (low oxygen) conditions, the nitro group of the molecule undergoes a series of one-electron reductions. nih.gov The initial reduction forms a nitro-radical anion. A lower LUMO energy (and thus higher electron affinity) facilitates this initial step, increasing the rate of bioreduction. In oxygen-rich environments, this radical anion is rapidly re-oxidized back to the parent compound. However, in hypoxic cells, the radical anion undergoes further reduction, ultimately leading to the formation of reactive species that covalently bind to intracellular macromolecules, trapping the molecule within the cell. nih.gov Therefore, the computationally predicted low LUMO energy of this compound is directly correlated with its potential for selective accumulation in hypoxic tissues. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insight into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent. rdd.edu.iqajchem-a.com

For a flexible molecule like this compound, which contains a rotatable fluoropropyl side chain, MD simulations can map out its conformational landscape. This involves identifying the most stable three-dimensional arrangements (conformers) and the energy barriers between them. Understanding the preferred conformations is important as the molecule's shape can influence its ability to interact with biological targets.

Furthermore, MD simulations are invaluable for studying solvation effects. By simulating the molecule in a box of solvent molecules (typically water, to mimic physiological conditions), one can analyze how the solvent influences the molecule's conformation and dynamics. rdd.edu.iq These simulations can reveal the structure of the hydration shell around the molecule and identify specific interactions, such as hydrogen bonds between the nitro group or imidazole nitrogen atoms and water. Such studies on other nitroimidazole compounds have shown that the transition from the gas phase to an aqueous solution can significantly alter the conformational landscape. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the in silico prediction of various spectroscopic properties, which can aid in the structural characterization of a compound and complement experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are useful for assigning peaks in experimental spectra and confirming the molecular structure. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects.

IR (Infrared): The vibrational frequencies of a molecule can be calculated computationally, allowing for the prediction of its IR spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N=O stretch). Comparing the predicted spectrum with an experimental one helps in assigning the vibrational bands and confirming the presence of specific functional groups.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is a common method used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis range. chemrxiv.org These calculations can predict the wavelength of maximum absorption (λmax) and provide insight into the nature of the electronic transitions, such as whether they are localized on the imidazole ring or involve charge transfer. nih.govnih.gov

| Spectroscopic Technique | Predicted Parameter | Information Gained |

| ¹H and ¹³C NMR | Chemical Shifts (δ) | Provides information on the chemical environment of hydrogen and carbon atoms, aiding in structure elucidation. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identifies functional groups and confirms the molecular vibrational structure. |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorption (λmax) | Reveals information about electronic transitions and the conjugated system of the molecule. |

This table summarizes the types of spectroscopic data that can be predicted computationally and the structural information they provide.

Computational Modeling of Chemical Reactivity and Reaction Mechanisms

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the multi-step bioreduction of this compound. The oxygen-dependent metabolism of nitroimidazoles is an intracellular process that involves a series of one-electron reductions. nih.gov

The reaction begins with the transfer of an electron to the molecule, forming a nitro-radical anion. Computational models can be used to study the structure and stability of this radical intermediate. In low-oxygen environments, this anion undergoes further reduction steps. The reactive intermediates formed during this process include nitroso (a 2-electron reduction product) and hydroxylamine (B1172632) (a 4-electron reduction product) derivatives. nih.gov

Quantum chemical calculations can be used to map the potential energy surface for this entire reduction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products for each step. By identifying the transition states and their associated energy barriers, researchers can determine the rate-limiting steps of the reaction and understand how substituents (like the bromine atom) influence the reaction kinetics. This detailed mechanistic understanding is crucial for optimizing the molecular structure to enhance its desired biological activity. nih.gov In some cases, these reduction processes can lead to the fragmentation of the imidazole ring itself, producing highly reactive species that bind to cellular components. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitroimidazole Derivatives (theoretical SAR)

The exploration of nitroimidazole derivatives as therapeutic agents, particularly as radiosensitizers for hypoxic tumors, has been significantly advanced by the application of theoretical and computational chemistry. nih.govresearchgate.net These methods, including cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling, provide a framework for understanding how the chemical structure of a compound influences its biological activity. This allows for the rational design of more potent and effective drugs. nih.gov

A prime example of this structure-based design is the compound this compound, herein referred to as 4-BrFPN. nih.gov The design of 4-BrFPN was predicated on molecular orbital calculations, a fundamental tool in computational chemistry. nih.gov These calculations were employed to strategically modify a parent compound, 1-(3-fluoropropyl)-2-nitroimidazole (FPN), with the goal of enhancing its electron affinity. nih.gov

A key principle in the radiosensitizing activity of nitroimidazoles is their ability to be metabolically reduced in hypoxic environments. A lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) facilitates this reduction. nih.gov Theoretical calculations predicted that the introduction of a bromine atom at the 4-position of the imidazole ring would significantly lower the LUMO energy of the molecule compared to its non-brominated counterpart, FPN, and the established radiosensitizer fluoromisonidazole (B1672914) (FMISO). nih.gov This targeted modification was intended to produce a compound with improved metabolic reduction and trapping in hypoxic cells. nih.gov

Experimental validation of this theoretical design was conducted through in vitro radiosensitization studies. The sensitizer (B1316253) enhancement ratio (SER), a measure of the compound's ability to increase the sensitivity of cells to radiation, was determined for 4-BrFPN and compared to that of FMISO. These findings are summarized in the table below.

| Compound | Concentration (mM) | Sensitizer Enhancement Ratio (SER) |

| 4-BrFPN | 1 | 1.65 |

| Fluoromisonidazole (FMISO) | 1 | 1.81 |

| Data sourced from Yamamoto et al. nih.gov |

Broader QSAR studies on various series of nitroimidazole derivatives have further elucidated the structural features that govern their biological activities, such as radiosensitization, antitubercular, and anti-T. vaginalis effects. researchgate.netnih.govnih.gov These studies typically employ a range of molecular descriptors to quantify the physicochemical properties of the molecules and correlate them with their biological activities. Common descriptors include:

Electronic descriptors: Such as LUMO energy, HOMO (Highest Occupied Molecular Orbital) energy, and dipole moment, which are critical for understanding the reactivity of the nitroimidazole core. acgpubs.org

Topological descriptors: Which describe the connectivity and shape of the molecule.

Physicochemical descriptors: Such as hydrophobicity (log P), which influences the compound's ability to cross cell membranes.

For instance, a QSAR study on bicyclic nitroimidazoles developed for antitubercular activity identified a 4-feature model to rationalize the minimum inhibitory concentration (MIC) results. nih.gov Another study on nitroimidazole derivatives for anti-T. vaginalis activity found that a 5-nitroimidazole substitution contributes positively to activity, whereas a 4-nitroimidazole (B12731) substitution has a negative contribution. nih.gov These models, while not specific to 4-BrFPN, provide a valuable theoretical framework for understanding the structure-activity landscape of nitroimidazole derivatives.

Reactivity, Functionalization, and Derivatization Studies of 4 Bromo 1 3 Fluoropropyl 2 Nitro 1h Imidazole

Reactions at the Bromine Center: Advanced Cross-Coupling and Substitution Chemistry

The bromine atom at the C4 position of the imidazole (B134444) ring in 4-bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole presents a potential site for functionalization through cross-coupling and substitution reactions. However, the strong electron-withdrawing nature of the adjacent nitro group at the C2 position significantly influences the reactivity of the C4-bromo moiety, often leading to unexpected reaction pathways.

Studies on analogous 1-alkyl-4-bromo-2-nitroimidazoles have demonstrated that the bromine atom at the C4 position is generally unreactive towards traditional nucleophilic substitution. For instance, attempts to displace the bromine in 4-bromo-1-methyl-2-nitroimidazole with nucleophiles like morpholine (B109124) have been unsuccessful. This reduced reactivity is attributed to the electron-deficient nature of the imidazole ring, which disfavors the formation of a cationic intermediate that would be involved in an SN1-type reaction, and the deactivation of the ring towards nucleophilic aromatic substitution at that position.

Interestingly, the presence of the nitro group activates the C5 position of the imidazole ring towards nucleophilic attack, especially when strong nucleophiles are employed. Research has shown that the reaction of 1-alkyl-4-bromo-2-nitroimidazoles with strong carbon and nitrogen nucleophiles can result in substitution at the C5 position rather than displacement of the bromine atom. rsc.orgrsc.org This suggests a competing reaction pathway that is favored over direct attack at the C4-bromo center.

Furthermore, in some instances, the nitro group itself can be displaced by a nucleophile. For example, treatment of 4-bromo-1-methyl-2-nitroimidazole with cysteamine (B1669678) hydrochloride resulted in the displacement of the nitro group, leaving the bromine atom intact. researchgate.net

While advanced palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on aryl and heteroaryl halides, their application to substrates like this compound is not well-documented in the literature. The electronic properties of the 4-bromo-2-nitroimidazole scaffold, particularly the strong electron-withdrawing nitro group, may pose challenges for the standard catalytic cycles of these reactions. The oxidative addition step, which is often rate-limiting, could be affected by the electron-deficient nature of the imidazole ring.

Table 1: Summary of Observed Reactivity at the Bromine Center in 1-Alkyl-4-bromo-2-nitroimidazoles

| Reagent | Expected Reaction | Observed Reaction | Reference |

| Morpholine | Nucleophilic substitution of bromine | No reaction | N/A |

| Strong C- and N-nucleophiles | Nucleophilic substitution of bromine | Substitution at the C5 position | rsc.orgrsc.org |

| Cysteamine hydrochloride | Nucleophilic substitution of bromine | Displacement of the nitro group | researchgate.net |

Reactivity of the Nitro Group: Comprehensive Studies on Reductive Transformations and Adduct Formation

The 2-nitro group is a key functional moiety in this compound, playing a crucial role in its biological activity, particularly as a hypoxia-selective agent. nih.gov The reactivity of this group is predominantly centered around its reduction under hypoxic conditions.

The oxygen-dependent metabolism of 2-nitroimidazoles is initiated by a series of one-electron reductions. nih.gov The first step in this process is the acceptance of an electron to form a nitro radical anion. nih.govuchile.cl The ease of this reduction is directly related to the electron affinity of the molecule, which can be estimated by its lowest unoccupied molecular orbital (LUMO) energy. nih.gov

The introduction of a bromine atom at the C4 position in this compound was a deliberate design choice to lower the LUMO energy of the molecule compared to its non-brominated analog. nih.govnih.gov This lower LUMO energy is predicted to facilitate the metabolic reduction of the nitro group, particularly under hypoxic conditions. nih.gov In aprotic media, the one-electron reduction of nitroimidazole derivatives can be observed as a reversible process, allowing for the study of the stability of the resulting radical anion. uchile.cl The stability of this radical anion is a critical factor in the subsequent chemical reactions that lead to cellular toxicity. uchile.cl

In biological systems, the one-electron reduction of nitroimidazoles is catalyzed by various nitroreductases. researchgate.net The generated nitro radical anion is highly reactive towards molecular oxygen. nih.gov In the presence of sufficient oxygen (normoxic conditions), the radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle that consumes reducing equivalents but does not lead to the accumulation of toxic metabolites. nih.govnih.gov

However, under hypoxic (low oxygen) conditions, the lower oxygen concentration allows the nitro radical anion to persist for a longer duration, enabling it to undergo further reduction. nih.gov This differential metabolism between normoxic and hypoxic tissues is the basis for the hypoxia-selective toxicity of 2-nitroimidazoles. Studies have shown that the reduction of some 2-nitroimidazoles is significantly less inhibited by oxygen compared to other nitroaromatic compounds, which may contribute to their effectiveness as hypoxia-selective agents. nih.gov

Following the initial one-electron reduction, the nitro radical anion can undergo further reduction in a stepwise manner, leading to the formation of a series of reactive intermediates. These include the nitroso (a two-electron reduction product) and hydroxylamine (B1172632) (a four-electron reduction product) derivatives. researchgate.netnih.gov These highly reactive species are believed to be the ultimate mediators of the cytotoxic effects of 2-nitroimidazoles.

The hydroxylamine intermediate, in particular, is implicated in the covalent binding of the reduced nitroimidazole to cellular macromolecules such as DNA and proteins. nih.gov This covalent binding is thought to disrupt cellular function and lead to cell death. In vitro studies using chemical reductants have demonstrated that a four-electron reduction is necessary for maximal covalent binding of 5-nitroimidazoles to macromolecules. nih.gov The mechanism is proposed to involve nucleophilic attack from macromolecules onto the reduced imidazole ring, with evidence suggesting that binding may occur at the C4 position of the imidazole. nih.gov Fragmentation of the imidazole ring can also occur, leading to reactive species like glyoxal (B1671930) that can bind to cellular components. nih.gov

Table 2: Products of Nitro Group Reduction

| Reduction Stage | Product | Number of Electrons |

| One-electron reduction | Nitro radical anion | 1e⁻ |

| Two-electron reduction | Nitroso derivative | 2e⁻ |

| Four-electron reduction | Hydroxylamine derivative | 4e⁻ |

| Six-electron reduction | Amine derivative | 6e⁻ |

Modifications and Elaboration of the Fluoropropyl Side Chain

The 1-(3-fluoropropyl) side chain of this compound is primarily introduced to facilitate radiolabeling with fluorine-18 (B77423) ([¹⁸F]) for use in positron emission tomography (PET) imaging. nih.govnih.gov The synthesis of the [¹⁸F]-labeled version of the title compound, [¹⁸F]4-BrFPN, involves the preparation of a tosylate precursor, 4-bromo-1-(3-tosyloxypropyl)-2-nitroimidazole. nih.govnih.gov

The key step in the elaboration of the side chain for radiolabeling is the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride. This reaction is typically carried out using a phase-transfer catalyst, such as a tetraalkylammonium salt, to enhance the nucleophilicity of the fluoride (B91410) ion. nih.gov The synthesis of the tosylate precursor itself involves the coupling of 2-nitroimidazole (B3424786) with 1,3-ditosyloxypropane, followed by bromination at the C4 position. nih.gov

While the primary focus of modifications to this side chain has been on the introduction of a fluorine atom, the synthetic route via the tosylate precursor opens up possibilities for introducing other functionalities. The tosylate is a good leaving group and could potentially be displaced by a variety of other nucleophiles, allowing for the synthesis of a range of derivatives with modified side chains.

Electrophilic and Nucleophilic Reactions on the Imidazole Ring System

The imidazole ring in this compound is significantly influenced by the electronic effects of its substituents. The potent electron-withdrawing nitro group at the C2 position deactivates the entire ring system towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are therefore not expected to proceed readily on this electron-deficient ring.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic attack. As discussed in Section 5.1, strong nucleophiles have been shown to react with the analogous 4-bromo-1-methyl-2-nitroimidazole at the C5 position. rsc.orgrsc.org This indicates that the C5 position is the most electrophilic carbon atom on the imidazole ring available for nucleophilic addition-elimination type reactions. The proposed mechanism involves the formation of a Meisenheimer-like intermediate, which then rearomatizes by the loss of a proton. This reactivity pattern highlights that nucleophilic attack on the imidazole ring itself is a more probable event than substitution at the C4-bromo position under strongly nucleophilic conditions.

Synthesis of Advanced Conjugates and Probes for Targeted Chemical Biology Investigations

The structural framework of this compound serves as a valuable platform for the development of sophisticated molecular probes and conjugates for targeted applications in chemical biology. The key to its utility lies in the 2-nitroimidazole core, which can be selectively reduced in hypoxic (low-oxygen) environments, a characteristic feature of many solid tumors. nih.govnih.gov This property allows for the design of agents that can be trapped within these specific cellular niches. nih.gov Research has focused on leveraging this scaffold to create advanced tools for non-invasive imaging and targeted therapeutics.

A primary application in this area is the synthesis of radiolabeled probes for Positron Emission Tomography (PET), a powerful in vivo imaging technique. nih.govkoreascience.kr The non-radioactive compound, 4-bromo-1-(3-fluoropropyl)-2-nitroimidazole, is a direct precursor to its fluorine-18 ([¹⁸F]) labeled analogue, a PET radiotracer designed for imaging hypoxic regions, particularly in the brain. nih.govnih.gov

The synthesis of the radiotracer, 4-bromo-1-(3-[¹⁸F]fluoropropyl)-2-nitroimidazole (4-Br[¹⁸F]FPN), is achieved through a nucleophilic [¹⁸F]fluoride ion displacement reaction. nih.govnih.gov This reaction utilizes a tosylate precursor, where the tosyl group is substituted by the [¹⁸F]fluoride ion. nih.gov The process has been optimized to occur over a 15-minute reaction time at 80°C in acetonitrile (B52724), yielding the final radiotracer in approximately 40 minutes, including purification. nih.gov This method results in a reasonable radiochemical yield and high purity, making it suitable for preclinical and potentially clinical investigations. nih.govnih.gov

| Probe/Conjugate | Precursor | Synthetic Method | Radiochemical Yield | Radiochemical Purity | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1-(3-[¹⁸F]fluoropropyl)-2-nitroimidazole (4-Br[¹⁸F]FPN) | 4-Bromo-1-(3-tosyloxypropyl)-2-nitroimidazole | [¹⁸F]Fluoride ion displacement | 33% (not decay corrected) | >96% | nih.govnih.gov |

Beyond PET imaging, the broader class of 2-nitroimidazoles has been functionalized to create other types of advanced conjugates. For instance, researchers have synthesized compounds where a 2-nitroimidazole moiety is linked to a DNA-intercalating agent, such as a phenanthridine. researchgate.netnih.gov This strategy aims to create hypoxia-activated cytotoxins and radiosensitizers. The 2-nitroimidazole component targets the conjugate to hypoxic cells, and upon reduction, the DNA-intercalating part exerts a cytotoxic effect, demonstrating a powerful approach to targeted therapy. researchgate.netnih.gov This highlights the potential for conjugating the this compound core to other biologically active molecules to create dual-function agents.

Preclinical Research Applications and Methodological Investigations of 4 Bromo 1 3 Fluoropropyl 2 Nitro 1h Imidazole As a Chemical Probe

Development and Evaluation of 4-Bromo-1-(3-fluoropropyl)-2-nitro-1H-imidazole as a Hypoxia-Selective Chemical Probe in In Vitro Models

This compound, also known as 4-BrFPN, has been developed and evaluated as a chemical probe for detecting hypoxic cells, which are characteristic of solid tumors and are associated with resistance to therapy. The fundamental principle behind its use lies in the bioreductive activation of the 2-nitroimidazole (B3424786) core under low-oxygen conditions. In hypoxic cells, the nitro group of the imidazole (B134444) ring undergoes a series of enzymatic reductions to form reactive intermediates. These intermediates can then covalently bind to intracellular macromolecules, effectively trapping the probe within the hypoxic cell. This selective accumulation provides a basis for imaging and therapeutic strategies targeting tumor hypoxia.

The design of 4-BrFPN was intended to enhance the electron affinity of the 2-nitroimidazole ring by introducing a bromine atom at the 4-position. nih.gov This modification was predicted by molecular orbital calculations to lower the energy of the lowest unoccupied molecular orbital (LUMO), which in turn should facilitate its metabolic reduction and subsequent trapping in hypoxic environments. nih.gov

In vitro studies have been crucial in validating the hypoxia-selective properties of 4-BrFPN. For instance, radiosensitization studies have demonstrated its biological activity in hypoxic conditions. The sensitizer (B1316253) enhancement ratio (SER) for 4-BrFPN was determined to be 1.65 at a 1 mM concentration, indicating its effectiveness in enhancing the sensitivity of hypoxic cells to radiation, although this was slightly lower than that of the established hypoxia marker, fluoromisonidazole (B1672914) (FMISO), which had an SER of 1.81 under similar conditions. nih.gov

Methodologies for Studying Cellular Uptake and Retention Mechanisms in Hypoxic Cell Cultures

The investigation of cellular uptake and retention of this compound in hypoxic cell cultures involves a variety of established methodologies to elucidate its mechanism of action as a hypoxia-selective probe. A primary technique involves incubating cancer cell lines under both normoxic (normal oxygen) and hypoxic conditions in the presence of the compound. The amount of the probe taken up and retained by the cells over time is then quantified.

One common approach is the use of radiolabeled versions of the probe, such as [¹⁸F]-4-BrFPN. nih.gov After incubation, cells are harvested, washed to remove any unbound probe, and the intracellular radioactivity is measured using a gamma counter. This allows for a direct quantification of the probe's accumulation. By comparing the uptake in hypoxic versus normoxic cells, the selectivity of the probe for low-oxygen environments can be determined.

To further understand the retention mechanism, cell fractionation can be performed to determine the subcellular localization of the trapped probe. This involves separating the cell into different compartments, such as the nucleus, mitochondria, and cytosol, and then measuring the amount of the probe in each fraction. Additionally, techniques like autoradiography can provide a visual representation of the probe's distribution within cell populations.

The mechanism of retention is believed to involve the covalent binding of reduced metabolites of the nitroimidazole to cellular macromolecules. nih.govresearchgate.net Methodologies to study this include incubating the cells with the probe and then extracting proteins and DNA. The extent of covalent binding can then be assessed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify adducts formed between the probe's metabolites and these macromolecules.

Spectroscopic Detection Methodologies in Biological Matrices (e.g., 19F-Magnetic Resonance Spectroscopy (MRS) in multicellular spheroids)